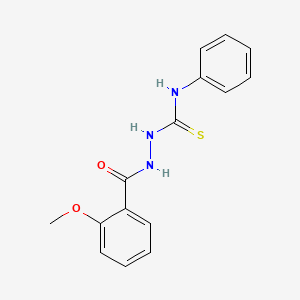

![molecular formula C21H23N3OS B5567360 3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine is a chemical compound with potential applications in scientific research. It is a piperidine-based compound that has been synthesized and studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Mixed Ligand Tricarbonyl Complexes

Research by Mundwiler et al. (2004) on mixed ligand fac-tricarbonyl complexes, involving imidazole and benzyl isocyanide among others, showcases a method for labeling bioactive molecules. This study highlights the utility of such compounds in developing radiotracers for diagnostic purposes, particularly using the [99(m)Tc(OH2)3(CO)3]+ precursor for good yield and purity. The approach allows for the labeling of molecules with specific donor sites, hinting at potential applications in medical imaging and diagnosis (Mundwiler et al., 2004).

Novel Synthesis Methods

Goli-Garmroodi et al. (2015) detail the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving components like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. This research underscores the versatility of imidazole derivatives in synthesizing new chemical entities, which could be pivotal in drug development and the exploration of new therapeutic agents (Goli-Garmroodi et al., 2015).

Antiulcer Agents Development

The study by Starrett et al. (1989) on imidazo[1,2-a]pyridines as potential antiulcer agents illustrates the compound's use in developing medications aimed at treating ulcers. By synthesizing compounds with varying substituents and evaluating their cytoprotective properties, this research contributes to the pharmaceutical field in searching for more effective and safer ulcer treatment options (Starrett et al., 1989).

Green Chemistry Applications

Konda et al. (2011) have demonstrated the use of polyethylene glycol (PEG-400) as an efficient medium for synthesizing imidazole-containing compounds, promoting green chemistry principles. Their work not only highlights an environmentally friendly approach to chemical synthesis but also opens up new pathways for developing antimicrobial agents (Konda et al., 2011).

Corrosion Inhibition Studies

Yadav et al. (2016) explored the use of benzimidazole derivatives as corrosion inhibitors, demonstrating the compound's potential in protecting materials. This research has implications for industrial applications, where effective corrosion protection can significantly extend the lifespan and integrity of metal components (Yadav et al., 2016).

Propriétés

IUPAC Name |

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(5-methylthiophen-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-16-12-19(15-26-16)21(25)24-10-5-8-18(14-24)20-22-9-11-23(20)13-17-6-3-2-4-7-17/h2-4,6-7,9,11-12,15,18H,5,8,10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPBODKSXKEHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N,N,2-trimethyl-6-[4-(phenylacetyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5567350.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)